2-Methoxy-N-methyl-4-nitroaniline
CAS No.:
Cat. No.: VC0664589
Molecular Formula: C8H10N2O3
Molecular Weight: 182.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H10N2O3 |
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Molecular Weight | 182.18 g/mol |
IUPAC Name | 2-methoxy-N-methyl-4-nitroaniline |
Standard InChI | InChI=1S/C8H10N2O3/c1-9-7-4-3-6(10(11)12)5-8(7)13-2/h3-5,9H,1-2H3 |
Standard InChI Key | HHFHWDLKFJDVSQ-UHFFFAOYSA-N |
SMILES | CNC1=C(C=C(C=C1)[N+](=O)[O-])OC |
Canonical SMILES | CNC1=C(C=C(C=C1)[N+](=O)[O-])OC |
Introduction
Basic Identification and Structural Properties
2-Methoxy-N-methyl-4-nitroaniline is an aromatic compound characterized by its distinctive yellow to brownish-yellow crystalline appearance. It is identified by CAS registry number 6832-88-8, and contains a benzene ring with multiple functional groups that define its chemical behavior and applications . The compound is also known as (2-Methoxy-4-nitro-phenyl)-methyl-amine in some chemical databases and literature .
Chemical Identity
The compound features a molecular formula of C8H10N2O3 with a molecular weight of 182 Da . It belongs to the broader class of substituted anilines, specifically nitroanilines, which are characterized by the presence of a nitro group on the aromatic ring. The chemical structure includes a methoxy group (-OCH3) at the 2-position, a methyl-substituted amino group (-NHCH3), and a nitro group (-NO2) at the 4-position of the aniline structure .
Structural Characteristics
The molecular structure of 2-Methoxy-N-methyl-4-nitroaniline features:
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A benzene ring as the core structure
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A methoxy group at the ortho (2) position
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A methyl-substituted amino group (secondary amine)
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A nitro group at the para (4) position
This arrangement of functional groups contributes to the compound's reactivity patterns and physical properties. The presence of both electron-donating groups (methoxy and N-methyl) and an electron-withdrawing group (nitro) creates a unique electronic distribution that influences its chemical behavior .
Physicochemical Properties
2-Methoxy-N-methyl-4-nitroaniline possesses distinct physicochemical properties that determine its behavior in various environments and applications. These properties are crucial for understanding its potential uses and handling requirements.
Solubility and Partition Characteristics
The compound exhibits limited solubility in water but dissolves readily in organic solvents such as ethanol and ether, a property typical of many aromatic compounds with similar functional groups . Its LogP value of 1.23 indicates moderate lipophilicity, suggesting a balance between hydrophilic and hydrophobic properties . This characteristic influences its distribution in biological systems and environmental fate.
Molecular Descriptors
Table 1: Molecular Descriptors of 2-Methoxy-N-methyl-4-nitroaniline
Property | Value | Significance |
---|---|---|
Molecular Weight | 182 Da | Determines diffusion and permeation characteristics |
LogP | 1.23 | Indicates moderate lipophilicity |
Heavy Atoms Count | 13 | Influences molecular complexity |
Rotatable Bond Count | 3 | Affects conformational flexibility |
Number of Rings | 1 | Basic structural feature (aromatic) |
Carbon Bond Saturation (Fsp3) | 0.25 | Indicates degree of saturation |
Polar Surface Area | 64 Å | Relates to membrane permeability |
H-Bond Acceptors | 4 | Influences intermolecular interactions |
H-Bond Donors | 1 | Affects solubility and binding properties |
Source: Data compiled from available chemical information
Synthetic Methods and Production
The synthesis of 2-Methoxy-N-methyl-4-nitroaniline involves selective functionalization of an aromatic ring with specific substituents. While direct synthesis information for this exact compound is limited in the provided search results, insights can be drawn from related compounds and general synthetic approaches.
Applications and Uses
2-Methoxy-N-methyl-4-nitroaniline finds applications across various industries due to its unique structural features and reactivity profile.
Intermediate in Organic Synthesis
The compound serves as a valuable building block in organic synthesis, particularly for the production of more complex molecules used in pharmaceuticals and agrochemicals . Its functional groups provide multiple sites for further chemical transformations, making it versatile in synthetic chemistry.
Dye Industry Applications
As a structural analog to compounds used in azo dye synthesis, 2-Methoxy-N-methyl-4-nitroaniline likely plays a role in the production of specialty dyes and pigments . Compounds in this class are often employed as intermediates in the textile and paint industries, contributing to the development of colored products with specific properties .
Polymer Industry
In polymer chemistry, compounds similar to 2-Methoxy-N-methyl-4-nitroaniline are utilized as additives in polymer formulations to enhance thermal and UV stability . The compound may serve as a stabilizer in materials such as polyvinyl chloride (PVC), improving their resistance to degradation when exposed to heat or sunlight .
Additional Industrial Applications
Supplier | Lead Time | Ships From | Purity (%) | Pack Size | Price (USD) |
---|---|---|---|---|---|
eNovation Chemicals LLC | 20 days | United States | 95 | 250 mg | 425 |
eNovation Chemicals LLC | 20 days | United States | 95 | 500 mg | 702 |
eNovation Chemicals LLC | 20 days | United States | 95 | 1 g | 1,282 |
eNovation Chemicals LLC | 20 days | United States | 95 | 5 g | 5,146 |
Source: Commercial supplier information from chemical databases
The relatively high pricing reflects the specialized nature of the compound and the complexity involved in its synthesis and purification. Custom pack sizes and bulk quantities may be available through direct inquiry with suppliers .
Identification Methods and Analytical Considerations
Spectroscopic Identification
For analytical purposes, 2-Methoxy-N-methyl-4-nitroaniline can be identified and characterized using various spectroscopic techniques, including:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy to identify functional groups
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Mass spectrometry for molecular weight confirmation
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UV-visible spectroscopy
Chemical Identifiers
The compound can be uniquely identified using several standard chemical identifiers:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume